(2,5-Dimethyl-2H-pyrazol-3-ylmethyl)-propyl-amine
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Overview
Description
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a 1,3-dimethyl-1H-pyrazol-5-yl group attached to a propylamine moiety. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the following steps:
Formation of 1,3-dimethyl-1H-pyrazole: This can be achieved through the cyclocondensation of hydrazine with 2,4-pentanedione under acidic conditions.
Industrial Production Methods
Industrial production of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of secondary or tertiary amines.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Agrochemistry: The compound is utilized in the development of pesticides and herbicides due to its biological activity.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and coordination complexes.
Biological Research: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Similar in structure but lacks the propylamine group.
1,3-Dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine: Similar but with an ethylamine group instead of a propylamine group.
1,3-Dimethyl-1H-pyrazol-5-yl)methyl](butyl)amine: Similar but with a butylamine group instead of a propylamine group.
Uniqueness
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylamine group enhances its solubility and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H17N3 |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-4-5-10-7-9-6-8(2)11-12(9)3/h6,10H,4-5,7H2,1-3H3 |
InChI Key |
CNCZASBPZDZKTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC(=NN1C)C |
Origin of Product |
United States |
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